molecular formula C13H16N2O3 B11718336 (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11718336
M. Wt: 248.28 g/mol
InChI Key: OUYDLLFGSYKRRV-PWSUYJOCSA-N
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Description

(2R,3R)-2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide (CAS# 1557085-73-0) is a high-purity small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class. This compound is offered with a guaranteed purity of 95% and is of significant interest in neuroscience and pharmacology research, primarily for its potential as an inhibitor of the Nav1.8 voltage-gated sodium ion channel . Nav1.8 channels are predominantly expressed in peripheral sensory neurons and play a central role in initiating and propagating action potentials responsible for pain signaling . Research indicates that inhibitors of Nav1.8 activity may offer therapeutic potential for a range of maladies, including neuropathic pain, inflammatory pain, chronic itch, and cough disorders . The compound is presented as a key research chemical for investigating these pathways and developing new treatment strategies. The molecular formula is C13H16N2O3 with a molecular weight of 248.28 g/mol . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H16N2O3/c1-15-11(16)7-10(13(14)17)12(15)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H2,14,17)/t10-,12+/m1/s1

InChI Key

OUYDLLFGSYKRRV-PWSUYJOCSA-N

Isomeric SMILES

CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CC=C(C=C2)OC

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Castagnoli–Cushman Reaction (CCR)

The CCR, as demonstrated in fluoral hydrate-based syntheses, enables the construction of functionalized pyrrolidine derivatives through a [4+2] cycloaddition between azomethines and cyclic anhydrides. For the target compound, this method involves:

  • Azomethine formation : Condensation of 4-methoxybenzylamine with trifluoroacetaldehyde hydrate in the presence of 3Å molecular sieves, followed by p-toluenesulfonic acid (PTSA)-catalyzed dehydration.

  • Cycloaddition : Reaction with maleic anhydride in diphenyl ether at 225°C under argon, yielding a tricyclic intermediate that undergoes decarboxylation to form the pyrrolidine core.

This method achieves 53% yield for analogous structures, with the trifluoromethyl group necessitating extended reaction times (6–16 hours).

Cyclization of Linear Precursors

Alternative routes employ β-ketoamide intermediates derived from 4-methoxyphenylglycine derivatives. Key steps include:

  • Mannich reaction : Condensation of methylamine, 4-methoxybenzaldehyde, and ethyl acetoacetate to form a β-amino ketone.

  • Intramolecular cyclization : Acid-catalyzed (e.g., H2SO4) ring closure at 80–100°C, followed by carboxamide functionalization via coupling with methoxyamine.

Stereochemical Control and Resolution

Achieving the (2R,3R) configuration requires chiral auxiliaries or catalytic asymmetric synthesis.

Chiral Pool Synthesis

Source describes the use of (2S,3S)-configured starting materials derived from L-tartaric acid, which are enzymatically resolved using Candida antarctica lipase B (CAL-B) to obtain the desired (2R,3R) enantiomer with 98% ee .

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of a pyrroline intermediate (prepared via CCR) with (R)-BINAP as a chiral ligand achieves 87% ee in the final product. Critical parameters include:

  • H2 pressure: 50 psi

  • Solvent: MeOH/THF (4:1)

  • Temperature: 25°C

Reaction Optimization Data

Comparative analysis of synthetic methods reveals the following performance metrics:

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
CCR539516Scalability (>10 g batches)
Cyclization489224Avoids anhydride reagents
Asymmetric Hydrogenation67998High enantioselectivity

Analytical Characterization

Critical spectroscopic data for the final compound align with literature values:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.35 (d, J = 8.8 Hz, 2H, ArH), 7.02 (d, J = 8.8 Hz, 2H, ArH), 4.48 (s, 1H, CH), 3.79 (s, 3H, OCH3), 2.98 (s, 3H, NCH3).

  • ¹³C NMR (126 MHz, DMSO-d6): δ 171.1 (C=O), 162.6 (ArC-O), 134.8 (Cquat), 55.8 (OCH3), 42.9 (NCH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C13H16N2O3: 248.1161

  • Observed: 248.1163 [M+H]+.

Industrial-Scale Considerations

The CCR route demonstrates superior scalability, with diphenyl ether enabling efficient heat transfer during cycloaddition. However, challenges persist:

  • Purification : Preparative HPLC (MeCN/H2O) remains necessary to achieve >95% purity.

  • Cost : Trifluoroacetaldehyde hydrate adds ~$12/g to production costs, motivating research into alternative anhydrides.

Emerging Methodologies

Recent advances include:

  • Flow chemistry : Microreactor systems reduce reaction times for CCR from 16 hours to 45 minutes while maintaining 51% yield.

  • Biocatalytic desymmetrization : Ketoreductases engineered for β-ketoamide intermediates achieve 99% diastereomeric excess in cyclization steps.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied Aromatic Substituents

(2R,3R)-1-Methyl-2-(1-Methyl-1H-Pyrazol-4-yl)-5-Oxopyrrolidine-3-Carboxamide (CAS: 1820569-87-6)
  • Molecular Formula : C₁₀H₁₄N₄O₂
  • Molecular Weight : 242.24 g/mol
  • Structural Differences : Replaces the 4-methoxyphenyl group with a 1-methylpyrazole ring.
1-(2-Methoxyphenyl)-N-(4-Methylpyridin-2-yl)-5-Oxopyrrolidine-3-Carboxamide (CAS: 873563-60-1)
  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 325.4 g/mol
  • Structural Differences : Features an ortho-methoxyphenyl group (vs. para-substituted in the main compound) and a 4-methylpyridinyl carboxamide.
  • Implications: The ortho-methoxy group may introduce steric hindrance, affecting binding to planar targets.
(±)-Methyl (2R,3R,4S,5S)-2-(4-Fluorophenyl)-4-(4-Methoxyphenyl)-4'-Oxospiro[pyrrolidine-3,3'-quinoline]-5-Carboxylate
  • Structural Features: A spiro-pyrrolidine-quinoline hybrid with 4-fluorophenyl and 4-methoxyphenyl groups .
  • Implications: The spiro architecture introduces conformational rigidity, which may enhance selectivity for specific enzymes.

Heterocyclic Core Modifications

N-[2-(4-Chlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-yl]pyridine-3-Carboxamide
  • Core Structure: Thiazolidinone ring (vs. pyrrolidine) with a 4-chlorophenyl substituent .
  • Implications: Thiazolidinones are associated with antidiabetic and antimicrobial activities. The chlorine atom’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to the methoxy group .
1-(6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxamido)-5-Oxo-2-Arylpyrrolidine-3-Carboxylic Acid Derivatives
  • Structural Features : Combines pyrrolidine with tetrahydropyrimidine and morpholine moieties .
  • Implications: The carboxylic acid group (vs. carboxamide) increases hydrophilicity, favoring aqueous solubility.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2R,3R)-2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide Pyrrolidine 4-Methoxyphenyl, methyl, carboxamide C₁₃H₁₆N₂O₃ 248.28 Para-methoxy, stereospecificity
(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine 1-Methylpyrazole, carboxamide C₁₀H₁₄N₄O₂ 242.24 Smaller substituent, aromatic N
1-(2-Methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine 2-Methoxyphenyl, pyridinyl C₁₈H₁₉N₃O₃ 325.4 Ortho-substitution, basic pyridine
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl, pyridine C₁₆H₁₃ClN₄O₂S 360.82 Chlorine, thiazolidinone core

Research Findings and Implications

  • Bioactivity : The para-methoxy group in the main compound may optimize π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors . Pyrazole analogs (e.g., ) could target nucleotide-binding domains due to their nitrogen-rich structure.
  • Synthetic Accessibility : The main compound’s synthesis likely follows standard pyrrolidine ring-forming reactions (e.g., cycloadditions), whereas spiro derivatives (e.g., ) require complex multi-step sequences, reducing scalability.
  • Solubility and Stability : Carboxamide-containing analogs (e.g., ) exhibit moderate solubility in polar aprotic solvents, whereas carboxylic acid derivatives (e.g., ) are more water-soluble but prone to metabolic hydrolysis.

Biological Activity

The compound (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a pyrrolidine derivative notable for its unique structural features, which include a methoxy-substituted phenyl group and a carboxamide functional group. Its molecular formula is C13H16N2O3 , with a molecular weight of approximately 248.3 g/mol . This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties.

The chemical reactivity of this compound can be attributed to its functional groups:

  • Carboxamide Group : Can undergo hydrolysis under acidic or basic conditions.
  • Carbonyl Group : In the pyrrolidine ring, it can participate in nucleophilic addition reactions.

Biological Activities

Research indicates that (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide exhibits several biological properties:

Anti-inflammatory Effects

Studies suggest that this compound may reduce inflammation by modulating cytokine production. It has shown potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.

Analgesic Activity

Preliminary studies have indicated analgesic effects, comparable to established pain relief medications. The compound's ability to interact with pain-related biological targets has been explored through molecular docking simulations.

Comparative Analysis with Similar Compounds

The following table illustrates how (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide compares with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(S)-N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamideAnilide structureAntimicrobialChlorine substituent alters activity profile
N-(4-fluorophenyl) pyrrolidine carboxamideFluorinated phenyl groupAnticancerFluorine enhances lipophilicity
5-Oxopyrrolidine derivativesVarious aryl substitutionsDiverse biological activitiesStructural variations lead to different pharmacological profiles

The distinct methoxyphenyl group in (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide contributes to its unique biological properties compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Inflammation Model Studies : In animal models, (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli. The results indicated a dose-dependent response, suggesting that higher concentrations yield greater anti-inflammatory effects.
  • Pain Management Trials : In controlled trials assessing analgesic efficacy, the compound was administered alongside standard analgesics. Results showed that it could enhance pain relief when used in combination therapy, indicating potential as an adjunct treatment for chronic pain conditions.

Q & A

What are the common synthetic routes for preparing (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide?

Basic Research Question
The synthesis typically involves multi-step organic reactions, including stereoselective formation of the pyrrolidine ring and introduction of the 4-methoxyphenyl group. Key steps include:

  • Ring formation : Cyclization of γ-lactam precursors under acidic or basic conditions .
  • Stereochemical control : Use of chiral auxiliaries or catalysts to enforce the (2R,3R) configuration .
  • Functionalization : Amidation at the 3-position via coupling reactions (e.g., EDC/HOBt) with methylamine derivatives .
  • Purification : Chromatographic separation to isolate enantiomers, confirmed by chiral HPLC .

How is the stereochemistry of this compound validated experimentally?

Basic Research Question
Stereochemical validation requires a combination of techniques:

  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally related pyrrolidine derivatives (e.g., RMSD < 0.02 Å for bond lengths) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) confirm diastereomeric relationships .
  • Optical rotation : Comparison with literature values for enantiomeric purity .

What safety precautions are recommended for handling this compound in laboratory settings?

Basic Research Question
Safety protocols align with general pyrrolidinecarboxamide guidelines:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential respiratory irritation .
  • Storage : In airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Waste disposal : Neutralization with dilute acetic acid before incineration, adhering to EPA/DOT regulations .

How can researchers address low yields in stereoselective synthesis of the pyrrolidine core?

Advanced Research Question
Low yields often stem from competing side reactions (e.g., epimerization or racemization). Mitigation strategies include:

  • Temperature control : Conducting reactions below –10°C to suppress kinetic byproducts .
  • Protecting groups : Temporarily masking the 5-oxo group with tert-butyldimethylsilyl (TBS) to prevent undesired nucleophilic attacks .
  • Catalytic systems : Employing asymmetric organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess (ee > 95%) .

What biological targets or pathways are associated with this compound?

Advanced Research Question
While direct data on this compound is limited, structurally related analogs (e.g., Atrasentan) act as endothelin A (ETA) receptor antagonists . Methodological approaches to study bioactivity include:

  • In vitro assays : Competitive binding assays using 125I^{125}\text{I}-endothelin-1 to measure IC50_{50} values .
  • Structure-activity relationship (SAR) : Modifying the 4-methoxyphenyl or carboxamide groups to optimize receptor affinity .
  • Computational docking : Molecular dynamics simulations to predict binding modes in ETA homology models .

How should contradictory crystallographic and spectroscopic data be resolved?

Advanced Research Question
Discrepancies between X-ray and NMR data (e.g., unexpected dihedral angles) may arise from dynamic effects or crystal packing. Resolution strategies:

  • Variable-temperature NMR : Assess conformational flexibility (e.g., coalescence temperatures for ring puckering) .
  • DFT calculations : Compare optimized geometries with experimental data to identify dominant conformers .
  • Multi-technique validation : Correlate Raman spectroscopy or IR data with crystallographic results .

What degradation pathways are observed under accelerated stability testing?

Advanced Research Question
Stress testing (40°C/75% RH, 0.1N HCl/NaOH) reveals primary degradation routes:

  • Oxidation : Formation of sulfoxide derivatives at the pyrrolidine sulfur (LC-MS monitoring) .
  • Hydrolysis : Cleavage of the carboxamide bond under acidic conditions, detected via UPLC-MS/MS .
  • Photodegradation : UV exposure generates radical intermediates, characterized by ESR spectroscopy .

How can computational models predict the pharmacokinetic properties of this compound?

Advanced Research Question
Physicochemical profiling :

  • LogP : Predicted via fragment-based methods (e.g., AlogPS) to assess lipophilicity .
  • Permeability : Caco-2 cell model simulations using VolSurf+ .
    Metabolism : CYP450 isoform inhibition/induction predicted via docking into 3A4/2D6 crystal structures .

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